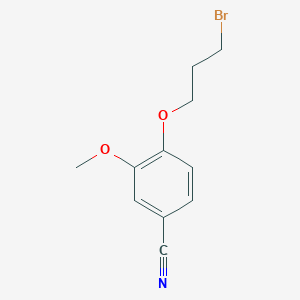

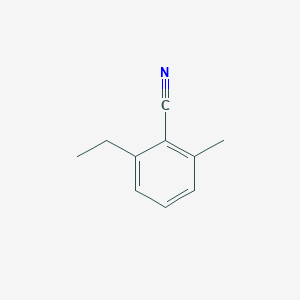

4-(3-Bromopropoxy)-3-methoxybenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(3-Bromopropoxy)-3-methoxybenzonitrile” is a chemical compound with the linear formula C10H13BrO2 . It has a molecular weight of 245.118 .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a symmetrical pillar 5arene derivative containing ten quinoline groups was prepared using a compound with a similar structure . The synthesis involved the use of 1,2-dichloroethane solvent and copper (II) sulfate catalysis .Aplicaciones Científicas De Investigación

Biotransformation in Environmental Conditions

Bromoxynil, a related compound to 4-(3-Bromopropoxy)-3-methoxybenzonitrile, demonstrates significant anaerobic biodegradability and undergoes transformations under various environmental conditions. In an investigation by Knight, Berman, and Häggblom (2003), bromoxynil was depleted in methanogenic, sulfidogenic, and Fe(III)-reducing conditions but remained stable under denitrifying conditions. The study highlights the reductive debromination process leading to further transformation into phenol, eventually degrading to carbon dioxide (Knight, Berman, & Häggblom, 2003).

Genetic Engineering for Herbicide Resistance

Stalker, McBride, and Malyj (1988) explored the potential of genetic engineering in plants for herbicide resistance, specifically against bromoxynil. By introducing a bacterial detoxification gene into tobacco plants, they achieved resistance to high levels of bromoxynil, suggesting an innovative method for herbicide resistance in agricultural practices (Stalker, McBride, & Malyj, 1988).

Role in Plant Cell Death

Morimoto and Shimmen (2008) studied the primary effect of bromoxynil in inducing plant cell death, proposing that its mechanism may involve cytosol acidification. This finding can be useful in understanding the herbicidal action of bromoxynil and related compounds, as well as their potential applications in basic botany research (Morimoto & Shimmen, 2008).

Herbicide Metabolism in Plants

Research by Schaller, Schneider, and Schutte (1991) on the metabolism of bromoxynil in various plant species with differing susceptibilities highlights the compound's role in plant physiology and potential applications in selective herbicide development (Schaller, Schneider, & Schutte, 1991).

Soil Persistence and Environmental Impact

Smith's (1984) study on the persistence of bromoxynil in different soil types under laboratory conditions provides insight into the environmental impact and behavior of such compounds, which is crucial for sustainable agricultural practices (Smith, 1984).

Safety And Hazards

Propiedades

IUPAC Name |

4-(3-bromopropoxy)-3-methoxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-14-11-7-9(8-13)3-4-10(11)15-6-2-5-12/h3-4,7H,2,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLISHLIWZEUDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)OCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439703 |

Source

|

| Record name | 4(3-bromopropoxy)-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Bromopropoxy)-3-methoxybenzonitrile | |

CAS RN |

3244-23-3 |

Source

|

| Record name | 4(3-bromopropoxy)-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1310410.png)

![(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1310418.png)

![Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]-](/img/structure/B1310446.png)